
N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide is an organic compound known for its unique chemical properties and applications. It is a derivative of acetamide and is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atom and a 3-methyl-2-oxobutanamide moiety. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide typically involves the reaction of 2-ethylhexylamine with 3-methyl-2-oxobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-ethylhexylamine and 3-methyl-2-oxobutanoic acid into the reactor, where they react to form the desired compound. The product is then purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where one of the 2-ethylhexyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Formation of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxo-3-hydroxybutanamide.
Reduction: Formation of N,N-Bis(2-ethylhexyl)-3-methyl-2-hydroxybutanamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The presence of the oxo group allows the compound to participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-ethylhexyl)acetamide: Similar structure but lacks the 3-methyl-2-oxobutanamide moiety.
N,N-Bis(2-ethylhexyl)phthalate: A phthalate ester with different chemical properties and applications.
N,N-Bis(2-ethylhexyl)formamide: Contains a formamide group instead of the oxobutanamide group.
Uniqueness
N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide is unique due to the presence of the 3-methyl-2-oxobutanamide moiety, which imparts distinct chemical reactivity and stability. This makes it suitable for specific applications where other similar compounds may not be effective.
Properties
CAS No. |
501679-55-6 |
|---|---|
Molecular Formula |
C21H41NO2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N,N-bis(2-ethylhexyl)-3-methyl-2-oxobutanamide |
InChI |
InChI=1S/C21H41NO2/c1-7-11-13-18(9-3)15-22(21(24)20(23)17(5)6)16-19(10-4)14-12-8-2/h17-19H,7-16H2,1-6H3 |
InChI Key |
NOJYDFQKQXMZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
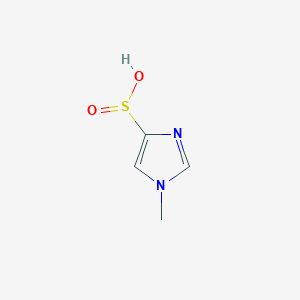
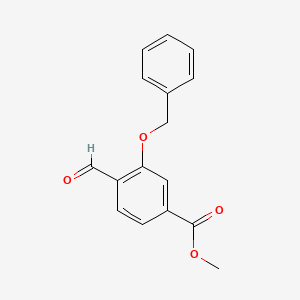
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
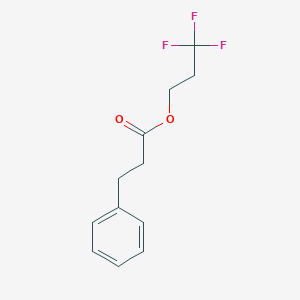
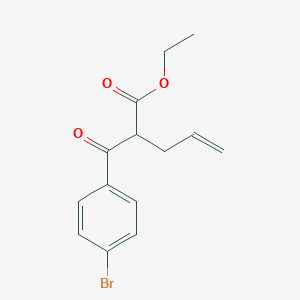
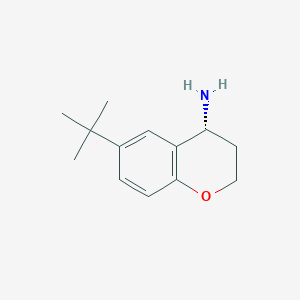
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
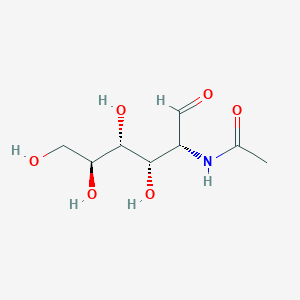
![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
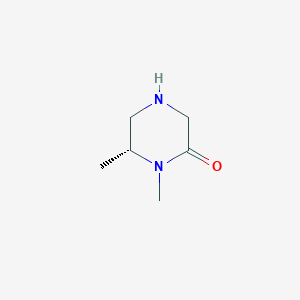
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)
